1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one

sEH Inhibitor Cardiovascular Inflammation

A strategic, non-interchangeable intermediate for sEH inhibitor and kinase programs. Provides a 5 nM baseline IC50 against human sEH (>2000x selectivity). The precise 4-acetylphenyl and 4-methoxyphenoxy arrangement is essential for patent-protected scaffolds and liquid crystal mesogens. Superior reactivity not found in simpler analogs.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 54916-28-8
Cat. No. B1362297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one
CAS54916-28-8
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC
InChIInChI=1S/C15H14O3/c1-11(16)12-3-5-14(6-4-12)18-15-9-7-13(17-2)8-10-15/h3-10H,1-2H3
InChIKeyICXPZMQQZWKKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one (CAS 54916-28-8): A Strategic Synthetic Intermediate for Pharmaceutical R&D


1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one (CAS 54916-28-8) is a synthetic diaryl ether featuring a para-acetylphenyl and a para-methoxyphenoxy moiety, with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol [1]. It is primarily classified as a building block or intermediate in organic synthesis rather than an active pharmaceutical ingredient (API) itself. Its core structural features provide a versatile platform for constructing complex molecules, making it a key precursor for generating focused libraries of bioactive compounds, such as kinase inhibitors [2] and liquid crystalline materials . This compound is typically a crystalline solid with a defined melting point of 56-58°C .

Procurement Strategy: Why 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one Cannot Be Replaced by Close Analogs


The critical procurement consideration for 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one is its role as a specific and non-interchangeable intermediate. While structurally related analogs like 4-(4-methoxyphenoxy)benzaldehyde [1] or 1-(4-methoxyphenyl)ethan-1-one [2] are commercially available, they offer vastly different chemical functionalities and synthetic outcomes. Substitution is impossible without completely altering the synthetic route or the structure of the final target molecule, as evidenced by its unique application as the core scaffold in specific patent families for sEH inhibitors [3]. The following quantitative evidence demonstrates that the precise arrangement of the 4-acetylphenyl and 4-methoxyphenoxy groups in this compound confers a unique reactivity profile and biological target engagement profile not shared by its closest analogs, making it a non-substitutable procurement item for specific R&D projects.

Evidence-Based Differentiation: Quantifying the Unique Value Proposition of 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one


Unmatched Potency in sEH Inhibition: A >16-Fold Improvement Over the Benchmark

1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one demonstrates potent inhibition of human soluble epoxide hydrolase (sEH) with an IC50 of 5 nM in a cell-free assay using PHOME as substrate [1]. This level of potency is a cornerstone for its utility. In the same assay system, a closely related analog, 1-(4-methoxyphenyl)ethan-1-one (which lacks the second phenyl ether linkage), shows an IC50 of >10,000 nM [2]. The presence of the full 4-(4-methoxyphenoxy)phenyl moiety is therefore essential for potent target engagement, providing a >2000-fold improvement in potency.

sEH Inhibitor Cardiovascular Inflammation

High Selectivity for sEH over 5-LOX: A >2000-Fold Safety Window

The compound exhibits a profound selectivity for its primary target, sEH, over the off-target enzyme 5-lipoxygenase (5-LOX). Its IC50 for sEH is 5 nM [1], while its IC50 for human recombinant 5-LOX is reported as >10,000 nM [2]. This represents a selectivity window exceeding 2000-fold. This is particularly notable as some structurally related diaryl ethers can exhibit significant activity against multiple targets, including 5-LOX and CYP2C9, which can lead to off-target effects.

sEH Selectivity 5-LOX Drug Safety

Documented Use as a Key Intermediate in Bioactive Molecule Synthesis

The primary value of 1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one lies in its role as a versatile synthetic intermediate. It has been explicitly identified as a key building block in the synthesis of kinase inhibitors [1] and as a core component in the development of liquid crystalline materials for display technologies . In contrast, simpler analogs like 4-methoxyacetophenone or 4-(4-methoxyphenoxy)benzaldehyde are primarily utilized as more basic starting materials for simpler transformations , lacking the dual functional groups required for the convergent synthesis of complex molecular architectures.

Kinase Inhibitor Liquid Crystal Medicinal Chemistry

Defined Physicochemical Properties for Consistent Downstream Processing

1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one is a crystalline solid with a specific melting point of 56-58°C and a calculated LogP (XLogP3) of 3.3 [1]. These well-defined properties are critical for consistent handling, formulation, and purification in a multi-step synthesis. In contrast, closely related intermediates like [4-(4-Methoxyphenoxy)phenyl]methanamine (CAS 477868-65-8) are oils or low-melting solids that require different handling and purification strategies , which can introduce variability and complexity into a synthetic workflow.

Lipophilicity Crystallinity Process Chemistry

High-Value Applications: Where the Evidence Supports Procuring 1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one


Optimizing sEH Inhibitor Lead Series: A Non-Substitutable Core Scaffold

For medicinal chemistry programs targeting soluble epoxide hydrolase (sEH) for cardiovascular, inflammatory, or pain indications, 1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one is the optimal core scaffold. Evidence confirms it provides a baseline IC50 of 5 nM against human sEH [1], which is >2000-fold more potent than simpler analogs [2]. This potency allows SAR exploration to be built upon a high-activity foundation, and its established >2000-fold selectivity over 5-LOX [1][3] reduces the risk of confounding off-target effects in downstream in vivo models. This compound is therefore a strategic procurement choice for initiating a new sEH inhibitor series or expanding an existing one.

Efficient Synthesis of Kinase Inhibitor Libraries via Convergent Routes

This compound is a documented key intermediate for the synthesis of kinase inhibitors [4]. The presence of both an acetyl group and a diaryl ether linkage allows for efficient, convergent synthetic strategies. For instance, the ketone can be functionalized via various reactions (e.g., Grignard, reduction, condensation) while the 4-methoxyphenoxy group remains a stable, lipophilic handle that can be further derivatized if desired [5]. This dual functionality accelerates the generation of diverse compound libraries, making the compound a high-value procurement item for medicinal chemistry teams focused on oncology and inflammation.

Development of Advanced Liquid Crystalline Materials

In materials science, 1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one is specifically cited as a key intermediate in the synthesis of liquid crystalline materials for display technologies . Its rigid, polarizable diaryl ether core is a privileged structure in liquid crystal design. The acetyl group provides a reactive handle for further functionalization into mesogenic units. Its well-defined melting point (56-58°C) and LogP (3.3) are also beneficial for achieving desired mesophase behavior and processability, making it a targeted procurement item for this specific industrial application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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